N-(2,6-dimethylphenyl)-2-methylbenzamide
Description
Chemical Identity and Nomenclature
N-(2,6-dimethylphenyl)-2-methylbenzamide is an organic compound with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a 2-methylbenzoyl group linked through an amide bond to a 2,6-dimethylphenyl moiety.
The compound exists in crystalline form and has been extensively characterized through X-ray crystallographic analysis. The molecular structure reveals specific geometric parameters that define its three-dimensional arrangement. The amide group adopts an antiperiplanar conformation with respect to the N-H and C=O bonds, a characteristic feature observed consistently in related benzanilide compounds.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Volume | 1280.25 Ų |
The compound demonstrates specific bond lengths and angles that are characteristic of benzamide derivatives. The carbonyl carbon-oxygen bond length and the nitrogen-carbon amide bond exhibit typical values for this class of compounds, while the substitution pattern influences the overall molecular geometry.
Position in Benzamide Compound Family
This compound occupies a distinctive position within the broader benzamide compound family, which encompasses compounds characterized by the presence of a benzene ring directly attached to an amide functional group. Benzamide derivatives represent a fundamental class of organic compounds with the general structure of a benzoyl group connected to various amine-containing moieties.
The benzamide family includes numerous structurally related compounds, many of which have found applications in pharmaceutical research and organic synthesis. The parent compound benzamide itself serves as the simplest member of this family, with the chemical formula C₇H₇NO. From this basic structure, various substituted derivatives have been developed, including compounds with modifications on both the benzene ring and the amine portion of the molecule.
This compound represents a specific subclass known as benzanilides, which are characterized by the presence of an aniline-derived group attached to the amide nitrogen. Benzanilides constitute an important category within the benzamide family, distinguished by their aromatic substitution patterns and resulting conformational properties. These compounds exhibit the general structure RNC(=O)R', where both R and R' represent benzene-containing groups.
| Compound Class | General Structure | Key Features |
|---|---|---|
| Benzamides | ArCONH₂ | Simple amide derivatives of benzoic acid |
| Benzanilides | ArCONHAr' | Aromatic amide with aniline-derived nitrogen |
| Substituted Benzanilides | ArCONHAr'(substituents) | Multiple substitution patterns possible |
The specific substitution pattern in this compound, featuring methyl groups at the 2,6-positions of the aniline ring and an additional methyl group at the ortho position of the benzoyl ring, creates unique steric and electronic effects that influence its conformational behavior and crystal packing.
Historical Context of Discovery and Development
The development of this compound and related benzanilide compounds emerged from systematic investigations into the structural and conformational properties of substituted benzamides. Research groups, particularly those led by Gowda and colleagues, have conducted extensive studies to understand how substituent patterns affect the three-dimensional structures of benzanilide derivatives.
The crystallographic characterization of this compound was part of a broader research program aimed at exploring the effects of substituents on the solid-state geometries of benzanilides. This systematic approach involved the preparation and structural analysis of numerous related compounds, including N-(2,6-dimethylphenyl)benzamide, 2-methyl-N-(phenyl)benzamide, and 2-methyl-N-(2-methylphenyl)benzamide.
The compound was synthesized following established literature methods for benzanilide preparation, with subsequent purification and characterization through melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Single crystals suitable for X-ray diffraction analysis were obtained from ethanolic solutions, enabling detailed structural determination.
The research methodology employed in these studies involved comparative analysis of conformational features across series of related compounds, allowing researchers to identify patterns and trends in molecular geometry as a function of substitution pattern. This approach has provided valuable insights into the relationship between chemical structure and solid-state organization in benzamide derivatives.
Significance in Organic Chemistry Research
This compound has demonstrated significant importance in organic chemistry research, particularly in the areas of conformational analysis, crystal engineering, and structure-activity relationship studies. The compound serves as a valuable model system for understanding how molecular structure influences solid-state properties and intermolecular interactions.
The crystallographic studies of this compound have revealed important conformational features that are characteristic of benzanilide derivatives. The antiperiplanar arrangement of the N-H and C=O groups represents a fundamental structural motif that appears consistently across this compound class. This conformational preference has implications for understanding hydrogen bonding patterns and molecular recognition processes.
The dihedral angles observed in the crystal structure provide crucial information about the spatial relationships between different molecular fragments. The amide group makes specific angles with both the 2-methylphenyl ring (50.3°) and the 2,6-dimethylphenyl ring (64.6°), while the two aromatic rings maintain a relatively small angle of 14.26° between their planes. These geometric parameters are essential for understanding the compound's physical properties and potential biological activities.
| Structural Parameter | Value | Significance |
|---|---|---|
| N-H···C=O Conformation | Antiperiplanar | Characteristic of benzanilides |
| Amide-2-methylphenyl Angle | 50.3° | Influences crystal packing |
| Amide-2,6-dimethylphenyl Angle | 64.6° | Affects intermolecular interactions |
| Interplanar Ring Angle | 14.26° | Determines molecular shape |
The hydrogen bonding patterns observed in the crystal structure of this compound contribute to the formation of infinite molecular chains, demonstrating the importance of intermolecular interactions in determining solid-state organization. These structural features make the compound valuable for crystal engineering applications and for understanding how molecular design can influence material properties.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-11-7-4-5-10-14(11)16(18)17-15-12(2)8-6-9-13(15)3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
LJKPEPJBLNQBBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Acyl Chloride Intermediate
The most common route for synthesizing N-(2,6-dimethylphenyl)-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 2,6-dimethylaniline under basic conditions. This method aligns with protocols described for structurally similar benzanilides.
Reaction Scheme:
Typical Procedure:
-
Reagent Preparation: 2-Methylbenzoyl chloride is synthesized by treating 2-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.
-
Coupling Reaction: A solution of 2,6-dimethylaniline in dry dichloromethane (DCM) is cooled to 0–5°C. The acyl chloride is added dropwise, followed by the addition of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction is stirred at room temperature for 12–24 hours.
-
Workup: The mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum.
-
Purification: The crude product is recrystallized from ethanol or ethyl acetate/hexane to yield pure this compound as colorless crystals.
Key Data:
Alternative Methods: Direct Aminolysis of Esters
While less common, aminolysis of methyl 2-methylbenzoate with 2,6-dimethylaniline has been reported for related benzanilides. This method avoids handling corrosive acyl chlorides but requires higher temperatures and longer reaction times.
Reaction Scheme:
Procedure:
-
The ester and amine are heated under reflux in toluene or xylene for 24–48 hours.
-
The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
-
Solvent: Polar aprotic solvents like DCM or THF are preferred for acyl chloride-based reactions due to their ability to dissolve both reactants and stabilize intermediates.
-
Base: Triethylamine is widely used, but pyridine may enhance yields in sterically hindered systems by acting as both a base and a catalyst.
Temperature Control
Exothermic reactions (e.g., acyl chloride addition) require cooling to prevent side reactions such as dimerization of the amine or hydrolysis of the acyl chloride.
Characterization and Validation
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray diffraction studies confirm the antiperiplanar conformation of the N–H and C=O groups and the syn orientation of the C=O group relative to the 2-methyl substituent. The dihedral angle between the two aromatic rings is 14.26°, which influences packing via N–H⋯O hydrogen bonds.
Challenges and Mitigation Strategies
Steric Hindrance
The 2,6-dimethyl substitution on the aniline ring introduces steric hindrance, potentially reducing reaction rates. Strategies to address this include:
Purification Difficulties
The product’s low solubility in non-polar solvents complicates purification. Recrystallization from ethanol or mixed solvents (e.g., ethyl acetate/hexane) improves crystal quality.
Industrial-Scale Considerations
While academic preparations focus on small-scale synthesis, industrial production would require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
